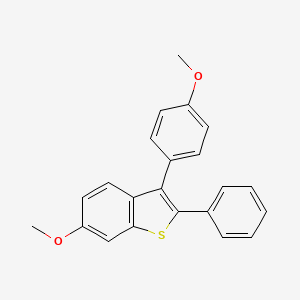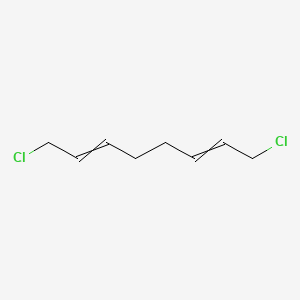
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a triphenyl group and a 3,3-difluoroprop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane typically involves the reaction of triphenylsilane with a suitable difluoropropenyl precursor under specific conditions. One common method involves the use of a Grignard reagent, such as 3,3-difluoroprop-2-enylmagnesium bromide, which reacts with triphenylsilane to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the triphenyl group or the difluoropropenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other peroxides.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce silicon-containing groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of (3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in diverse chemical reactions. The difluoropropenyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-bromo-3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane
- (3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane
- Trimethyl(3,3-difluoro-2-propenyl)silane
Uniqueness
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane is unique due to the presence of both a triphenylsilane group and a difluoropropenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
88257-93-6 |
|---|---|
Formule moléculaire |
C21H18F2Si |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3,3-difluoroprop-2-enyl(triphenyl)silane |
InChI |
InChI=1S/C21H18F2Si/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16H,17H2 |
Clé InChI |
WYZYRNMPSWFMBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](CC=C(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



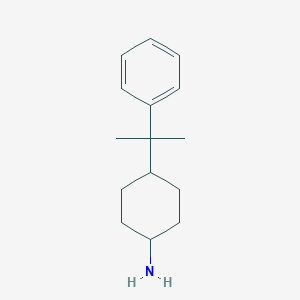
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)
![[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene](/img/structure/B14406200.png)
![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
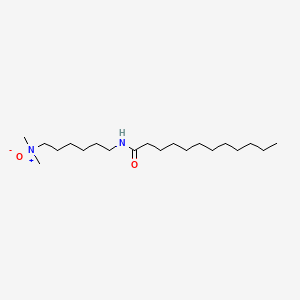
![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
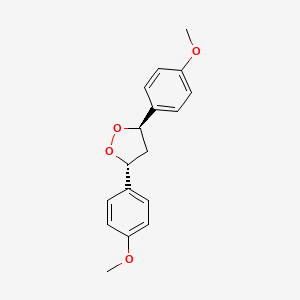
![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
